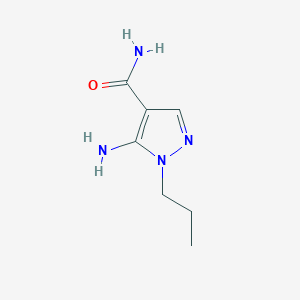

5-Amino-1-propyl-1H-pyrazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-3-11-6(8)5(4-10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMKXPWRAWGIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401268657 | |

| Record name | 5-Amino-1-propyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145864-66-0 | |

| Record name | 5-Amino-1-propyl-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145864-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-propyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401268657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Chemistry and Chemical Transformations of the 5 Amino 1h Pyrazole 4 Carboxamide Scaffold

Reactivity of the Exocyclic 5-Amino Group

The exocyclic amino group at the C5 position of the pyrazole (B372694) ring is a key site for nucleophilic reactions and can also undergo oxidation. Its reactivity is influenced by the electronic nature of the pyrazole ring and the substituents present.

The 5-amino group exhibits significant nucleophilic character, readily participating in reactions with various electrophiles. This reactivity has been extensively utilized for the synthesis of a wide array of derivatives and fused heterocyclic systems. 5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic centers: the 5-NH2 group, the N1-H of the pyrazole ring, and the C4 carbon. The general order of reactivity for these sites is: 5-NH2 > 1-NH > 4-CH. nih.gov

This inherent nucleophilicity allows for various derivatization reactions. For instance, the amino group can be acylated, alkylated, and sulfonated to introduce diverse functionalities. nih.gov One of the most significant applications of this nucleophilic character is in the construction of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.gov These reactions typically involve condensation with 1,3-dielectrophiles. nih.govresearchgate.net

In the synthesis of pyrazolo[3,4-b]pyridines, the 5-amino group can react with β-diketones. The initial attack of the exocyclic amino group on one of the carbonyl carbons, followed by cyclization involving the C4 position of the pyrazole ring, leads to the formation of the fused pyridine (B92270) ring. nih.gov

Table 1: Examples of Nucleophilic Derivatization of 5-Aminopyrazole Scaffolds

| Reactant | Reagent/Electrophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-amino-3-methyl-1-phenylpyrazole | Trifluoromethyl-β-diketone | Acetic Acid, Heat | 6-Trifluoromethylpyrazolo[3,4-b]pyridine derivative | Not specified | nih.gov |

| 5-aminopyrazole | Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridine derivative | Not specified | nih.gov |

The exocyclic 5-amino group of pyrazoles can undergo oxidation reactions, leading to the formation of various nitrogen-containing functionalities. A notable transformation is the oxidative dehydrogenative coupling of pyrazol-5-amines to form azo compounds. acs.org

This type of reaction can be promoted by various oxidizing systems. For instance, the use of iodine in the presence of tert-butyl hydroperoxide (TBHP) can facilitate the coupling of two molecules of a 5-aminopyrazole to yield the corresponding azopyrazole derivative. acs.org The reaction proceeds through the formation of radical intermediates. acs.org

Electrochemical methods have also been employed for the oxidation of aminopyrazoles. Anodic oxidation provides a green and efficient alternative for these transformations, allowing for controlled C-H functionalization and N-N coupling reactions. mdpi.com

Table 2: Examples of Oxidation Reactions of 5-Aminopyrazoles | Reactant | Reagents/Conditions | Product | Yield (%) | Reference | |---|---|---|---|---|---| | 3-Aryl-1-methyl-1H-pyrazol-5-amine | I2 (1.1 equiv), TBHP (4.0 equiv), EtOH, 50°C | (E)-1,2-Bis(4-iodo-1-methyl-3-aryl-1H-pyrazol-5-yl)diazene | 86-93% | acs.org | | 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine | CuI (10 mol%), O2, Dioxane, 100°C | (E)-1,2-Bis(3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)diazene | 81% | acs.org | | 1-methyl-1H-pyrazol-3-amine | Electrooxidation, HOCl or NaOCl | Azopyrazole | Not specified | mdpi.com |

Transformations of the 4-Carboxamide Functionality

The 4-carboxamide group on the 5-aminopyrazole scaffold can undergo several chemical transformations, including acylation, hydrolysis, and reduction, providing pathways to a variety of functionalized pyrazole derivatives.

While direct acylation of the carboxamide nitrogen is not commonly reported, the 5-amino and 4-carboxamide groups can participate in intramolecular cyclization reactions that are mechanistically related to acylation. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines. In this transformation, a 5-aminopyrazole-4-carboxamide can be treated with a reagent like urea (B33335), which acts as a one-carbon source, leading to the formation of a fused pyrimidine (B1678525) ring. beilstein-journals.org

The reaction proceeds by an initial reaction of the 5-amino group, followed by an intramolecular cyclization involving the 4-carboxamide nitrogen, effectively an intramolecular acylation, to form the pyrazolo[3,4-d]pyrimidine-4,6-dione. beilstein-journals.org

The 4-carboxamide group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. This transformation is a common step in the synthesis of various pyrazole derivatives. For instance, 5-aminopyrazole-4-carboxylic acids are valuable intermediates for the synthesis of fused heterocyclic systems like pyrazolooxazinones. beilstein-journals.org

The hydrolysis is typically achieved by heating the carboxamide in the presence of an acid, such as hydrochloric acid, or a base, like sodium hydroxide. The resulting carboxylic acid can then be used in subsequent reactions.

Table 3: Example of Hydrolysis of a 5-Aminopyrazole-4-carboxylate

| Reactant | Reagents/Conditions | Product | Reference |

|---|

The reduction of a carboxamide group to an amine is a challenging transformation that typically requires strong reducing agents. While specific examples of the reduction of 5-amino-1-propyl-1H-pyrazole-4-carboxamide were not found in the reviewed literature, the general principles of amide reduction can be applied.

Powerful reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used for the reduction of amides to amines. mdpi.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the carboxamide, followed by the elimination of the oxygen atom. It is important to note that LiAlH4 is a very reactive reagent and can also reduce other functional groups that might be present in the molecule. Therefore, selective reduction might require the use of protecting groups or milder, more selective reducing agents if other reducible functionalities are present.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Heterocycle

The reactivity of the this compound scaffold is significantly influenced by the substituents on the pyrazole ring. The 5-amino group is a potent activating group that increases the electron density of the heterocycle, thereby facilitating electrophilic substitution. Conversely, the 4-carboxamide group is electron-withdrawing. The position most susceptible to electrophilic attack is the C-4 carbon, due to the strong activating effect of the adjacent amino group. The pyrazole ring itself, being electron-rich, acts as a nucleophile in many reactions.

Electrophilic Aromatic Substitution

The electron-donating nature of the 5-amino group directs electrophiles primarily to the C-4 position. However, since this position is already occupied by the carboxamide group in the target scaffold, electrophilic substitution on the ring itself is less common than reactions involving the functional groups. Nevertheless, related 5-aminopyrazole structures undergo several classical electrophilic substitution reactions, demonstrating the inherent reactivity of the ring system.

Key electrophilic substitution reactions observed for the 5-aminopyrazole core include:

Halogenation : The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C-4 position occurs readily using N-halosuccinimides (NXS), such as NBS, NCS, and NIS. beilstein-archives.orgresearchgate.net This metal-free protocol works under mild, room-temperature conditions and is applicable to a broad range of substrates. beilstein-archives.org The reaction is believed to proceed via activation of the N-halosuccinimide by a solvent like DMSO, which then reacts with the electron-rich pyrazole ring. beilstein-archives.org

Nitrosation : 5-Aminopyrazole derivatives can undergo nitrosation at the C-4 position when treated with reagents like sodium nitrite (B80452) in an acidic medium. arkat-usa.org This reaction leads to the formation of 4-nitroso-5-aminopyrazole compounds. arkat-usa.org

Vilsmeier-Haack Formylation : The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich heterocyclic compounds, including pyrazoles. researchgate.netresearchgate.netnih.govmdpi.com The reaction of hydrazones with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) leads to cyclization and the introduction of a formyl group at the C-4 position of the newly formed pyrazole ring. researchgate.netnih.gov This demonstrates the susceptibility of the C-4 position to electrophilic attack by the Vilsmeier reagent.

| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Halogenation | N-halosuccinimide (NBS, NCS, NIS) | C-4 | 4-Halopyrazole | beilstein-archives.org |

| Nitrosation | NaNO₂ / HCl | C-4 | 4-Nitrosopyrazole | arkat-usa.org |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | C-4 | Pyrazole-4-carbaldehyde | researchgate.netnih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution directly on the pyrazole ring is less common unless a suitable leaving group is present. However, the functional groups of the this compound scaffold provide pathways to introduce such groups, enabling subsequent nucleophilic attack.

Substitution via Diazonium Salts (Sandmeyer Reaction) : The 5-amino group is a key functional handle for introducing other substituents. Through diazotization with nitrous acid, the amino group can be converted into a diazonium salt. This intermediate is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This method allows for the introduction of halides (Cl, Br) and the cyano group onto the pyrazole ring. wikipedia.orgnih.gov This two-step process—diazotization followed by nucleophilic displacement—is a powerful strategy for functionalizing the C-5 position. beilstein-archives.orgnih.gov

Substitution on Pre-functionalized Rings : While direct nucleophilic substitution on the pyrazole C-H bonds is difficult, if a halogen is already present on the ring (for instance, introduced via a Sandmeyer reaction or electrophilic halogenation), it can serve as a leaving group for nucleophilic aromatic substitution (SNAr). For example, a halogen at the C-5 position can be displaced by various nucleophiles. scirp.org

| Reaction Pathway | Key Reagents | Position of Substitution | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuX (X = Cl, Br, CN) | C-5 | Diazonium Salt | 5-Halo or 5-Cyanopyrazole | wikipedia.orgnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., Amines, Alkoxides) | C-5 (or other halogenated position) | N/A (requires pre-halogenated substrate) | 5-Amino or 5-Alkoxypyrazole | scirp.orgtandfonline.com |

Iv. Structure Activity Relationship Sar Studies of 5 Amino 1h Pyrazole 4 Carboxamide Derivatives

Elucidation of Key Structural Elements for Biological Activity

The biological activity of 5-amino-1H-pyrazole-4-carboxamide derivatives is intrinsically linked to a core set of structural features that form a pharmacophore essential for target interaction, most notably with the ATP-binding site of protein kinases. The scaffold itself is an effective mimic of the adenine (B156593) portion of ATP, allowing it to compete for binding in the kinase hinge region. mdpi.com

The key elements are:

The Pyrazole (B372694) Ring : This aromatic heterocycle serves as the central scaffold. The nitrogen atoms of the pyrazole ring are critical, with the N2 atom often acting as a hydrogen bond acceptor, sometimes through a bridging water molecule, to interact with residues in the kinase active site. nih.gov

The 5-Amino Group : This exocyclic amino group is a crucial hydrogen bond donor. It frequently interacts with backbone carbonyls in the hinge region of kinases, helping to anchor the inhibitor in the correct orientation.

Together, these elements create a specific hydrogen bonding pattern that is highly complementary to the hinge region of many kinases, making this scaffold a potent starting point for inhibitor design. nih.govnih.gov

Impact of Variations at the N1 Position, including Alkyl Chain Modifications

The N1 position of the pyrazole ring is a key vector for modification, as substituents at this position often project out from the ATP-binding pocket towards the solvent-exposed region. This allows for significant structural variation to fine-tune potency, selectivity, and physicochemical properties without disrupting the core hinge-binding interactions.

Early studies indicated that the incorporation of long-chain branching on the N1 nitrogen atom was beneficial for activity. nih.gov More detailed investigations into B-Raf kinase inhibitors revealed that the nature of the N1 substituent directly influences binding interactions. For instance, active compounds with N1-hydroxycyclohexyl substituents form stable interactions with residues at the entrance of the active site, such as Ile463. nih.govresearchgate.net In contrast, less active derivatives with different substituents may form less stable or less favorable interactions with inner residues. researchgate.net

Modification of the N1-alkyl substituent has also been a successful strategy for improving drug metabolism and pharmacokinetic (DMPK) properties. Studies on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors showed that introducing branched alkyl groups like isobutyl or larger saturated heterocyclic groups (e.g., oxan-4-yl) at the N1 position can effectively reduce the potential for undesirable drug-drug interactions. researchgate.net However, there can be a trade-off, as some studies have found that while N-alkylated pyrazoles exhibit high potency, they may also suffer from high cellular efflux, a mechanism of drug resistance. nih.gov In such cases, switching to N-pyridinyl derivatives has been shown to achieve a better balance of potency and efflux rate. nih.gov

| N1-Substituent Type | Observation | Implication on Activity/Properties |

| Long-chain branched alkyl | Increased antitumor activity. nih.gov | Enhances potency. |

| Hydroxycycloalkyl | Forms stable interactions at the active site entrance (e.g., with Ile463). nih.govresearchgate.net | Potency is dependent on the specific stereochemistry and ring size. |

| Branched alkyl (e.g., isobutyl) | Reduced potential for CYP1A2 induction. researchgate.net | Improves drug metabolism profile. |

| Saturated heterocycles | Reduced potential for CYP1A2 induction. researchgate.net | Improves drug metabolism profile. |

| Pyridinyl | Showed a better balance of potency and a lower efflux rate compared to some N-alkyl groups. nih.gov | Can improve cellular retention and in vivo efficacy. |

Influence of Substituents on the C3 Position of the Pyrazole Ring

The C3 position of the 5-amino-1H-pyrazole-4-carboxamide scaffold typically points into a deeper hydrophobic pocket within the ATP-binding site. Therefore, substituents at this position are critical for determining both the potency and the selectivity of the inhibitor against different kinases.

The size, shape, and electronic nature of the C3 substituent can be tailored to fit the specific topology of a target kinase. For example, in the development of inhibitors for Rearranged during Transfection (RET) kinase, a specific derivative, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, was identified as a potent and metabolically stable inhibitor. mdpi.com The cyclopropylisoxazole moiety at the C3 position was crucial for achieving this high potency.

In other studies, SAR exploration has shown that aryl groups at the C3 position are common. The nature of substitutions on these aryl rings can have a profound effect. For instance, in a series of anti-tubercular agents, the presence of electron-withdrawing groups on a phenylamino (B1219803) substituent at the C3 position was found to be beneficial for antibacterial activity. nih.gov Similarly, for inhibitors of carbonic anhydrase, 3-(2-hydroxyaryl) substituents were found to be more potent than other variants. nih.gov The introduction of bulky or lipophilic groups at C3 can enhance van der Waals interactions within the hydrophobic pocket, leading to a significant increase in binding affinity and, consequently, inhibitory activity.

Role of the 4-Carboxamide Group in Target Binding and Efficacy

The 4-carboxamide group is a fundamental component of the scaffold's pharmacophore, playing a direct and critical role in anchoring the inhibitor to the target protein. Its primary function is to form key hydrogen bonds with the highly conserved "hinge region" of protein kinases, which connects the N- and C-terminal lobes of the catalytic domain. tandfonline.com

This interaction mimics the way adenine, the core of ATP, binds to the same region. The carboxamide group offers both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen C=O). This duality allows it to form a bidentate hydrogen bond interaction with the backbone of the hinge, which is a classic feature of many Type I and Type II kinase inhibitors.

Hydrogen Bond Donor : The amide N-H typically donates a hydrogen bond to the backbone carbonyl oxygen of a hinge residue.

Hydrogen Bond Acceptor : The carbonyl oxygen accepts a hydrogen bond from a backbone N-H group of another hinge residue.

Docking studies of pyrazole-based inhibitors have visualized these interactions. For example, in one study of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the hydrogen atom of the carboxamide moiety was shown to form a specific hydrogen bond with the backbone of residue Leu83. nih.gov While essential for high-affinity binding, the polar nature of the carboxamide group can sometimes contribute to poor membrane permeability, presenting a challenge in drug design that must be balanced against its potent binding capabilities. nih.gov

Development of Bumped-Kinase Inhibitors (BKIs) Based on the Scaffold

The 5-amino-1H-pyrazole-4-carboxamide scaffold has proven to be an exceptional platform for the development of "bumped-kinase inhibitors" (BKIs). BKIs are a class of inhibitors specifically designed to target protein kinases that have been engineered or naturally possess a small "gatekeeper" residue at the entrance of a hydrophobic pocket within the ATP-binding site.

In most human kinases, this gatekeeper residue is large (e.g., methionine, phenylalanine), restricting access to the pocket. However, in some parasitic protozoa, such as Cryptosporidium parvum, the corresponding kinase (e.g., Calcium-Dependent Protein Kinase 1, or CDPK1) has a small gatekeeper residue (e.g., glycine (B1666218) or alanine). This difference creates a unique opportunity for selective inhibition.

Researchers have exploited this by adding a bulky "bump" to the inhibitor scaffold, typically at the N1 or C3 position. This bumped inhibitor is too large to fit into the ATP-binding site of human kinases but fits perfectly into the enlarged hydrophobic pocket of the parasite kinase. This strategy leads to compounds that are highly potent against the parasite target while having minimal off-target effects on human kinases. Several potent anti-cryptosporidial agents, such as BKI-1708 and BKI-1770, have been developed using the 5-amino-1H-pyrazole-4-carboxamide scaffold, demonstrating excellent efficacy in preclinical models.

| Compound | Target Kinase | Key Feature | Application |

| BKI-1708 | C. parvum CDPK1 | A BKI based on the 5-aminopyrazole-4-carboxamide scaffold. | Preclinical candidate for cryptosporidiosis therapy. |

| BKI-1770 | C. parvum CDPK1 | A BKI based on the 5-aminopyrazole-4-carboxamide scaffold. | Preclinical candidate for cryptosporidiosis therapy. |

V. Preclinical Biological Activity and Mechanistic Investigations of 5 Amino 1h Pyrazole 4 Carboxamide Derivatives

Anti-Parasitic Activity

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as potent agents against the protozoan parasite Cryptosporidium parvum, a significant cause of diarrheal disease, particularly in immunocompromised individuals.

A series of 5-aminopyrazole-4-carboxamide-based bumped kinase inhibitors (BKIs) have demonstrated potent inhibition of C. parvum growth in vitro. Several of these compounds exhibited efficacy in a neonatal mouse model of cryptosporidiosis. Notably, some of these derivatives showed a significant reduction in parasite burden when administered. For instance, five compounds from a tested series led to a greater than 30% reduction in infection in the neonatal mouse model.

The following table summarizes the in vitro growth inhibition of C. parvum by selected 5-aminopyrazole-4-carboxamide derivatives.

| Compound ID | C. parvum Growth Inhibition EC50 (µM) |

| 2 | 0.41 |

| 4 | 0.82 |

| 12 | 0.12 |

| 13 | 0.28 |

| 14 | 0.11 |

| 16 | 0.09 |

EC50 represents the half-maximal effective concentration. Data sourced from multiple studies.

Calcium-dependent protein kinases are crucial for the motility, invasion, and proliferation of apicomplexan parasites, making them attractive drug targets. A number of 5-aminopyrazole-4-carboxamide derivatives have been identified as low-nanomolar inhibitors of C. parvum calcium-dependent protein kinase 1 (CpCDPK1).

The table below presents the CpCDPK1 inhibitory activity for a selection of 5-aminopyrazole-4-carboxamide compounds.

| Compound ID | CpCDPK1 Inhibition IC50 (nM) |

| 2 | 1.1 |

| 4 | 0.8 |

| 12 | 1.3 |

| 13 | 1.3 |

| 14 | 1.1 |

| 16 | 2.1 |

IC50 represents the half-maximal inhibitory concentration. Data sourced from multiple studies.

Anticancer and Antiproliferative Activities

The 5-amino-1H-pyrazole-4-carboxamide scaffold has also been explored for its potential in oncology, primarily through the targeting of various protein kinases that are often dysregulated in cancer.

The REarranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is implicated in the development of several types of cancer, including thyroid and lung cancers. Activating mutations can lead to constitutive kinase activity and uncontrolled cell growth. A specific 5-aminopyrazole-4-carboxamide analog, compound 15l , has been identified as a potent and selective inhibitor of both wild-type RET and its gatekeeper mutant (V804M), which can confer resistance to other kinase inhibitors.

Compound 15l demonstrated significant inhibitory activity in enzymatic assays and effectively suppressed the growth of cancer cells driven by RET activation. This compound was also noted for its high metabolic stability, a desirable characteristic for a therapeutic agent.

Below is a summary of the inhibitory potency of compound 15l against RET kinase.

| Kinase Target | IC50 (nM) |

| Wild-Type RET | 44 |

| RET (V804M Mutant) | 252 |

IC50 represents the half-maximal inhibitory concentration.

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. It is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers. While the broader class of pyrazole-containing compounds has been investigated for mTOR inhibition, specific data on the direct inhibition of mTOR by 5-Amino-1-propyl-1H-pyrazole-4-carboxamide or its closely related derivatives is not extensively detailed in the currently available scientific literature. Further research is needed to fully elucidate the potential of this specific chemical series as mTOR inhibitors.

Targeting Kinases

Bruton's Tyrosine Kinase (BTK) Inhibition

Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family. nih.gov BTK is a crucial component in the signaling pathways of hematopoietic cells, particularly B lymphocytes and myeloid cells. nih.gov The 5-amino-1H-pyrazole-4-carboxamide scaffold was hypothesized to achieve comparable hinge interactions to existing BTK inhibitors. nih.gov

Researchers have successfully developed both irreversible and reversible covalent inhibitors based on this scaffold. nih.gov By tuning the covalent reactive group, for instance using a cyanamide-based group, reversible-covalent inhibitors were created that demonstrated a high degree of potency for BTK and selectivity over other kinases like the epidermal growth factor receptor (EGFR). nih.gov The covalent binding mechanism of these cyanamide-based inhibitors with BTK has been confirmed through various methods including enzyme kinetics, NMR, MS, and X-ray crystallography. nih.gov Lead compounds from this class have shown excellent kinome selectivity and favorable pharmacokinetic properties in rat models. nih.gov One pyridine (B92270) carboxamide derivative, in particular, exhibited potent enzymatic and cellular inhibitory activity against BTK, with an IC50 value of 0.6 nM. nih.gov This compound also showed high selectivity in a large kinase panel. nih.gov

p38 Mitogen-Activated Protein Kinase (p38MAPK) Inhibition

The 5-amino-pyrazole scaffold has served as a foundation for the development of potent and selective inhibitors of p38α mitogen-activated protein kinase (MAPK). nih.gov The p38 MAP kinases are a family of serine/threonine kinases that are strongly activated by environmental stress and inflammatory cytokines, playing a key role in various diseases, including cancer. ijcaonline.org

Structure-activity relationship (SAR) studies have been conducted on these derivatives, leading to the identification of compounds with excellent cellular potency in inhibiting the production of tumor necrosis factor-alpha (TNFα). nih.gov For instance, compound 2j from one study was found to be a potent and selective inhibitor of p38α MAP kinase and was highly efficacious in an acute murine model of TNFα production. nih.gov X-ray co-crystallography of a 5-amino-pyrazole analog bound to unphosphorylated p38α has provided insights into the binding mode of these inhibitors. nih.gov These diaryl urea (B33335) compounds inhibit p38 MAP kinase by stabilizing a conformation of the kinase that is incompatible with ATP binding.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. dovepress.comrsc.org Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. rsc.org Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as inhibitors of this receptor tyrosine kinase.

Studies have shown that novel pyrazole (B372694) hybrids can exhibit potent inhibitory activity against VEGFR-2. For example, a series of new candidates demonstrated VEGFR-2 inhibition with IC50 values in the range of 0.19 to 0.60 μM. dovepress.com In another study, a compound exhibited potent VEGFR-2 inhibition with an IC50 value of 9 nM, which was more potent than the reference drug Sorafenib. rsc.org The binding mechanisms of these compounds are often explored through molecular docking studies, which help in understanding the interactions with the active site of the VEGFR-2 enzyme. rsc.org

Inhibition of Adenosine (B11128) Deaminase (ADA)

Adenosine deaminase (ADA) is an enzyme involved in purine (B94841) metabolism that converts adenosine to inosine. nih.gov Inhibitors of ADA have been found to possess antitumor activities. benthamdirect.comingentaconnect.com In this context, a series of thirteen 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as potential ADA inhibitors. benthamdirect.comingentaconnect.com

These compounds were screened for their antitumor activities, and it was found that their potency was related to their ADA inhibitory capabilities. benthamdirect.comingentaconnect.com One particular compound, 8e, exhibited strong, selective growth-inhibitory effects against the estrogen receptor-positive breast cancer cell line MCF-7 and also showed appropriate micromolar potency as an adenosine deaminase inhibitor. benthamdirect.comingentaconnect.com Preliminary structure-activity relationship studies indicated that the presence of long-chain branching on the nitrogen atoms of the pyrazole moiety was crucial for their activity. benthamdirect.comingentaconnect.com

Investigation of Cellular Mechanisms (e.g., Apoptosis Induction, Autophagy)

The cellular mechanisms through which 5-amino-1H-pyrazole-4-carboxamide derivatives exert their anticancer effects have been a subject of investigation, with a focus on apoptosis and autophagy. nih.gov Autophagy is a self-degradative process for balancing energy sources and removing damaged cellular components, while apoptosis is a programmed cell death pathway. nih.gov

A series of novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their effects on the A549 lung cancer cell line. nih.gov Interestingly, different derivatives appeared to induce different cellular responses. Some compounds were found to inhibit cell growth by inducing apoptosis. nih.gov In contrast, other derivatives containing a fluorine group were suggested to inhibit A549 cell growth by inducing autophagy. nih.gov This indicates that subtle structural modifications to the 5-amino-1H-pyrazole-4-carboxamide scaffold can significantly alter the downstream cellular pathways that are activated.

Activity Profiles in Diverse Cancer Cell Lines (e.g., MCF-7, HCT-116, A549, HeLa, HepG2)

The antitumor potential of 5-amino-1H-pyrazole-4-carboxamide derivatives has been evaluated against a variety of human cancer cell lines. These studies have demonstrated a broad spectrum of activity, with certain compounds showing significant cytotoxicity.

For instance, one study reported that compound 8e, a 5-amino-1H-pyrazole-4-carboxamide derivative, showed strong and selective growth-inhibitory effects on the MCF-7 (breast cancer) cell line. benthamdirect.comingentaconnect.com Another series of pyrazoline scaffolds derived from coumarin–carbazole chalcones were evaluated against HeLa (cervical cancer) and NCI-H520 (lung cancer) cell lines, with some compounds showing the potential to arrest the cell cycle and induce apoptosis. srrjournals.com Furthermore, pyrazole derivatives have been tested against HCT-116 (colon cancer) and MCF-7 cell lines, with some showing remarkable cytotoxic activities. srrjournals.com A series of 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives were found to suppress the growth of A549 (lung cancer) cells. nih.gov Newly synthesized pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been assessed for their anti-proliferative effects against MCF-7, HepG2 (liver cancer), and A549 cell lines, with some compounds showing greater cytotoxicity than the reference drug doxorubicin. ekb.eg

Table 1: Cytotoxic Activity of Selected 5-Amino-1H-pyrazole-4-carboxamide Derivatives in Various Cancer Cell Lines

| Compound/Derivative Series | MCF-7 (Breast) IC50 | HCT-116 (Colon) IC50 | A549 (Lung) IC50 | HeLa (Cervical) IC50 | HepG2 (Liver) IC50 | Reference |

|---|---|---|---|---|---|---|

| Compound 8e | Strong selective inhibition | Not Reported | Not Reported | Not Reported | Not Reported | benthamdirect.comingentaconnect.com |

| Pyrazolo[1,5-a]pyrimidine 4d | 0.72 µM | Not Reported | 2.33 µM | Not Reported | 0.14 µM | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine 4e | 0.22 µM | Not Reported | Not Reported | Not Reported | Significantly active | ekb.eg |

| Pyrazole Benzamide Derivatives | 4.98‒92.62 µg/mL | 7.74‒82.49 µg/mL | Not Reported | Not Reported | Not Reported | srrjournals.com |

| Tetrazole based Pyrazoline Derivatives | 0.78 - 3.12 µg/mL | Not Reported | 0.78 - 3.12 µg/mL | Not Reported | 0.78 - 3.12 µg/mL | srrjournals.com |

Antimicrobial Activity

In addition to their anticancer properties, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been explored for their antimicrobial activity. These compounds have shown potential against both bacterial and fungal pathogens.

A series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides were designed as analogues of Nitrofurantoin®, a drug used for urinary tract infections. ekb.eg These compounds were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. ekb.eg Another study synthesized a new series of pyrazole derivatives and screened them for antimicrobial activity. nih.gov One compound was found to be exceedingly active against the Gram-negative bacterium Escherichia coli, while another was highly active against the Gram-positive bacterium Streptococcus epidermidis. nih.gov Some derivatives also exhibited significant antifungal activity against Aspergillus niger. nih.gov Furthermore, novel pyrazole-4-carboxamide derivatives have been synthesized and tested, showing good antibacterial activity against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (P. aeruginosa and E. coli) organisms, as well as against fungal strains. japsonline.com

Table 2: Antimicrobial Activity of Selected 5-Amino-1H-pyrazole-4-carboxamide Derivatives

| Compound/Derivative Series | Target Organism | Activity | Reference |

|---|---|---|---|

| Nitrofurantoin® Analogues | Gram +ve and Gram -ve bacteria | Antibacterial properties evaluated | ekb.eg |

| Pyrazole Derivative 3 | Escherichia coli (Gram -ve) | Exceedingly active (MIC: 0.25 μg/mL) | nih.gov |

| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram +ve) | Highly active (MIC: 0.25 μg/mL) | nih.gov |

| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | Highly active (MIC: 1 μg/mL) | nih.gov |

| Pyrazole-4-carboxamide 5i | Gram +ve pathogens | Potent activity | japsonline.com |

| Pyrazole-4-carboxamide 5k | Gram -ve strains | Potent activity | japsonline.com |

| Pyrazole-4-carboxamides 5a, 5i, 5j | Fungal strains | Potent activity | japsonline.com |

Antibacterial Spectrum and Efficacy

Derivatives of 5-Amino-1H-pyrazole-4-carboxamide have been the subject of various studies to determine their efficacy against a range of bacterial pathogens. Research has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. japsonline.com The antibacterial potential is often evaluated by measuring the zone of inhibition in disc-diffusion assays.

In one study, a series of novel pyrazole carboxamide derivatives were synthesized and tested against two Gram-positive strains, Staphylococcus aureus and Bacillus subtilis, and two Gram-negative strains, Pseudomonas aeruginosa and Escherichia coli. japsonline.com The results indicated that certain compounds possessed significant antibacterial activity. For instance, compound 5i showed potent activity against the Gram-positive pathogens, while compound 5k was particularly effective against the Gram-negative strains. japsonline.com The presence of electron-donating groups on the compounds was generally found to be more effective against the tested bacterial strains compared to those with electron-withdrawing groups. japsonline.com

Another line of research involved designing and synthesizing N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide derivatives as analogues of Nitrofurantoin, a drug used for urinary tract infections. ekb.eg These compounds, bearing both furan (B31954) and pyrazole scaffolds, were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. ekb.eg Additionally, some pyrazole-4-carboxamide derivatives have been investigated for their synergistic antibacterial activity, particularly as adjuvants to enhance the efficacy of other antibiotics against resistant bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Carboxamide Derivatives (Zone of Inhibition in mm) japsonline.com

| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | P. aeruginosa (Gram -) | E. coli (Gram -) |

| 5a | 20 | 18 | 20 | 18 |

| 5i | 25 | 22 | 22 | 20 |

| 5j | 22 | 20 | 25 | 22 |

| 5k | 18 | 16 | 28 | 25 |

| Neomycin sulfate (B86663) (Standard) | 28 | 26 | 30 | 28 |

Anti-tubercular Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel anti-tubercular agents. nih.gov Pyrazole-containing derivatives have shown promise in this area, with numerous compounds demonstrating potent activity against MTB. nih.gov

Specific 5-amino-3-((substituted phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides have demonstrated potent anti-tubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging between 2.23 and 4.61 µM against the H37Rv strain of MTB. mdpi.com Preliminary structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing substituents on the phenylamino (B1219803) rings is beneficial for this activity. mdpi.com

In a study evaluating a series of 1H-pyrazole-4-carboxamide derivatives, compounds 5a , 5i , and 5j exhibited potent activity against the Mycobacterium tuberculosis H37Rv strain. japsonline.com The anti-tubercular potential of these synthesized compounds was assessed using the Middlebrook 7H11 medium across a range of concentrations. japsonline.com The development of such pyrazole derivatives is considered a valuable direction in the quest for new drugs to combat both drug-susceptible and drug-resistant tuberculosis. nih.govchemmethod.com

Table 2: Anti-tubercular Activity of Selected 1H-pyrazole-4-carboxamide Derivatives against MTB H37Rv japsonline.com

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 5a | 3.12 |

| 5i | 1.6 |

| 5j | 3.12 |

| Pyrazinamide (Standard) | 3.12 |

| Streptomycin (Standard) | 6.25 |

Other Investigational Biological Targets and Interactions

Interaction with Tubulin Polymerization Dynamics

Microtubule targeting agents are effective chemotherapeutic agents that interfere with the dynamic state of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net Certain heterocyclic compounds, including some pyrazole derivatives, have been investigated as inhibitors of tubulin polymerization. mdpi.com These agents often function by binding to specific sites on tubulin, the protein subunit of microtubules. nih.gov

The colchicine-binding site on β-tubulin is a key target for many microtubule-destabilizing agents. nih.gov Compounds that bind to this site can inhibit tubulin polymerization, disrupt the formation of the mitotic spindle, and ultimately halt cell cycle progression in the G2/M phase. nih.govresearchgate.net Studies on related pyrazolo[4,3-d]pyrimidines have demonstrated that some derivatives are potent inhibitors of tubulin polymerization, with IC50 values in the sub-micromolar range. mdpi.com These compounds were shown to have a strong affinity for the colchicine-binding site. mdpi.com The disruption of the cellular microtubule network is a primary mechanism through which these compounds exert their antiproliferative effects. mdpi.com While not specific to this compound, this mechanism represents a significant area of investigation for the broader class of pyrazole-based compounds.

Factor Xa Inhibition (for related pyrazole carboxamides)

Factor Xa (FXa) is a crucial serine protease that occupies a central position in the blood coagulation cascade, linking the intrinsic and extrinsic pathways. acs.orgnih.gov Its inhibition is a key strategy for the development of modern anticoagulant therapies to prevent and treat thromboembolic diseases. acs.orgmdpi.com Pyrazole carboxamide derivatives have been extensively explored as potent and selective inhibitors of FXa. nih.govbohrium.com

The pyrazole template is considered a privileged scaffold for designing FXa inhibitors. acs.org Research has led to the discovery of compounds like 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable FXa inhibitor. acs.org Structure-activity relationship studies have focused on optimizing various parts of the molecule, including the P1 and P4 moieties that interact with the enzyme's active site pockets. For example, replacing a highly basic benzamidine (B55565) P1 group with a less basic benzylamine (B48309) moiety has been shown to improve oral bioavailability and the pharmacokinetic profile while maintaining subnanomolar potency. acs.org In other work, N,N-dialkylated benzamidines have been used as novel P4 motifs in 1-(2-naphthyl)-1H-pyrazole-5-carboxylamides to yield highly potent and selective FXa inhibitors with improved hydrophilicity and anticoagulant activity. nih.gov

Vi. Advanced Analytical and Computational Methodologies in Research on 5 Amino 1h Pyrazole 4 Carboxamide Compounds

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of pyrazole (B372694) derivatives in solution. researchgate.net One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.orgnih.gov The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum reveal the number of different types of protons and their neighboring atoms. Similarly, ¹³C NMR spectra indicate the number of chemically distinct carbon atoms in the molecule. researchgate.net

For complex structures, two-dimensional (2D) NMR experiments are employed to establish specific atom-to-atom connections. sdsu.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to, providing unambiguous ¹H-¹³C one-bond connections. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. sdsu.eduthieme-connect.de

In the case of fluorine-containing analogs, ¹⁹F NMR is also a vital technique, offering high sensitivity and a wide range of chemical shifts for probing the environment of fluorine atoms. The combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of compounds like 5-amino-1-propyl-1H-pyrazole-4-carboxamide. nih.gov

Table 1: Representative NMR Data for a 5-Amino-1H-pyrazole-4-carboxamide Derivative An interactive table showing typical chemical shifts and correlations.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Pyrazole C3 | - | ~151.5 | H5, Propyl-H |

| Pyrazole C4 | - | ~94.2 | H3, Amide-H |

| Pyrazole C5 | - | ~147.8 | H3, Amino-H |

| Pyrazole H3 | ~7.9 | - | C4, C5 |

| Amide (CONH₂) | ~7.2 (br s), ~6.9 (br s) | ~166.5 | C4 |

| Amino (NH₂) | ~6.4 (br s) | - | C5, C4 |

| Propyl-CH₂ (N-linked) | ~3.8 (t) | ~51.0 | C5, Propyl-CH₂ |

| Propyl-CH₂ | ~1.8 (sextet) | ~23.0 | Propyl-CH₂, Propyl-CH₃ |

| Propyl-CH₃ | ~0.9 (t) | ~11.0 | Propyl-CH₂ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural features. rsc.orgekb.eg

Key diagnostic peaks include:

N-H Stretching: The amino (NH₂) and amide (CONH₂) groups typically show distinct stretches in the 3100-3500 cm⁻¹ region. Primary amines often exhibit two bands (symmetric and asymmetric stretching), while amide N-H stretches also appear in this range. nih.gov

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) group is expected around 1640-1680 cm⁻¹. ekb.eg

C=N and C=C Stretching: The pyrazole ring itself will have characteristic stretching vibrations for C=N and C=C bonds within the 1400-1600 cm⁻¹ range. nih.gov

C-N Stretching: Absorptions for C-N bonds are typically found in the 1200-1350 cm⁻¹ region. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound An interactive table summarizing key functional group vibrations.

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (R-NH₂) | N-H Stretch | 3300 - 3500 (often two bands) |

| Amide (R-CONH₂) | N-H Stretch | 3100 - 3350 |

| Amide (R-CONH₂) | C=O Stretch | 1640 - 1680 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. sapub.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. acs.org This is crucial for confirming the identity of a newly synthesized compound like this compound.

In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The molecule can also break apart into smaller, charged fragments, creating a unique fragmentation pattern that acts as a molecular fingerprint. researchgate.net Analysis of these fragments can help to confirm the presence of specific structural motifs, such as the loss of the propyl group or the carboxamide moiety. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a detailed 3D map of electron density. mdpi.comnih.gov This map reveals the exact spatial arrangement of atoms, providing accurate measurements of bond lengths, bond angles, and torsion angles. nih.gov

For 5-amino-1H-pyrazole-4-carboxamide derivatives, X-ray crystallography can:

Unequivocally confirm the molecular structure and connectivity. researchgate.net

Determine the conformation of the molecule, such as the orientation of the propyl group relative to the pyrazole ring.

Elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding networks involving the amino and carboxamide groups. nih.govresearchgate.net

For example, a study on 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid revealed how molecules are linked into sheets by strong N—H⋯N and O—H⋯O hydrogen bonds. nih.gov Such information is invaluable for understanding the physicochemical properties of the solid material and for studying structure-activity relationships. A recent study reported the X-ray co-crystal structure of a 5-amino-1H-pyrazole-4-carboxamide derivative, confirming its irreversible binding to its target, FGFR1. nih.gov

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties and interactions at an atomic level. eurasianjournals.com These methods are particularly useful for predicting how a ligand might interact with a biological target, guiding the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). researchgate.netnih.gov The process involves placing the ligand into the active site of the receptor in various conformations and using a scoring function to estimate the strength of the interaction. alrasheedcol.edu.iq For pyrazole-carboxamide derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's binding pocket. nih.gov

Molecular Dynamics (MD) simulations build upon docking results by simulating the movement of atoms in the ligand-receptor complex over time. eurasianjournals.com This provides a dynamic view of the binding event, allowing researchers to assess the stability of the predicted binding pose and monitor how interactions evolve. nih.gov RMSD (Root Mean Square Deviation) analysis during an MD simulation can indicate whether the ligand remains stably bound in the active site. nih.gov These computational approaches are instrumental in the rational design of new pyrazole-based inhibitors, helping to prioritize compounds for synthesis and biological testing. eurasianjournals.comnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of novel compounds, including derivatives of 5-Amino-1H-pyrazole-4-carboxamide. These computational methods provide deep insights into molecular properties that are often challenging to determine experimentally. By modeling the electron density, DFT can accurately predict geometries, electronic properties, and reaction mechanisms, thereby guiding synthetic efforts and explaining observed chemical behavior. researchgate.netresearchgate.net

The application of DFT to pyrazole-based compounds typically involves optimizing the molecular geometry to find the lowest energy conformation. A common approach employs hybrid functionals, such as B3LYP, with a suitable basis set like 6-311G(d,p) or 6-31G*, to achieve a balance between computational cost and accuracy. kfupm.edu.sa Once the geometry is optimized, a variety of electronic properties can be calculated to understand the molecule's stability and reactivity.

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For a compound like this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The amino group and the pyrazole ring are typically rich in electron density and contribute significantly to the HOMO, while the carboxamide group, being electron-withdrawing, influences the LUMO.

To quantify reactivity at specific atomic sites, local reactivity descriptors derived from DFT, such as Fukui functions, are calculated. researchgate.net These descriptors help predict which atoms within the molecule are most susceptible to attack by nucleophiles, electrophiles, or radicals. This information is invaluable for understanding reaction mechanisms, such as N-alkylation, a common reaction for pyrazole derivatives. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas), susceptible to nucleophilic attack. For this compound, the oxygen of the carboxamide group would be expected to be a site of strong negative potential, whereas the hydrogens of the amino group would be regions of positive potential.

The table below presents hypothetical, yet representative, data that would be generated from a DFT study on this compound, based on findings for analogous structures in the literature. researchgate.netresearchgate.net

These calculated parameters are crucial for building Structure-Activity Relationships (SAR). researchgate.net By computationally modifying the structure of the lead compound—for instance, by changing the substituent on the N1 position of the pyrazole ring—and recalculating these electronic properties, researchers can predict how these changes will affect the molecule's biological activity. For example, a smaller HOMO-LUMO gap might suggest better electron delocalization and potentially enhanced biological interactions.

Time-dependent DFT (TD-DFT) is another powerful extension of this methodology, used to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions, TD-DFT can help to interpret experimental UV-Vis spectra and understand the nature of the molecular orbitals involved in the absorption of light.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., N-substitution vs. C-substitution) via bond-length analysis (C–N: 1.34 Å vs. C–C: 1.47 Å) .

- 2D NMR (HSQC, HMBC) : Confirms connectivity; the carboxamide proton (δ 10.2 ppm) shows coupling with C4 (δ 155 ppm) .

- Mass spectrometry (HRMS) : Distinguishes isotopic patterns for Cl/Br-containing impurities (e.g., [M+2] peaks at 35/37 Da ratio) .

Contradictions in spectral data (e.g., unexpected NOE correlations) may indicate rotameric forms or tautomeric shifts, requiring variable-temperature NMR studies .

How do contradictory results in enzyme inhibition assays arise, and what methodological adjustments mitigate them?

Advanced Research Focus

Discrepancies in IC50 values often stem from:

- Assay buffers : Phosphate buffers (pH 7.4) may chelate metal cofactors, altering enzyme kinetics. Use HEPES with 1 mM MgCl2 for consistency .

- Solvent carryover : DMSO >1% v/v denatures enzymes; pre-dilute stock solutions in assay buffer.

- Substrate competition : For kinases, ATP concentrations (1 mM vs. 10 µM) shift inhibition curves. Normalize data using Z’-factor validation .

Replicate studies with recombinant enzymes (vs. cell lysates) reduce variability .

What in silico strategies predict the pharmacokinetic behavior of this compound?

Q. Advanced Research Focus

- ADMET Prediction : SwissADME estimates moderate intestinal absorption (HIA: 78%) but poor blood-brain barrier penetration (BBB: −1.2 log units). Propyl substitution reduces CYP3A4 metabolism risk (vs. methyl groups) .

- Molecular Dynamics (MD) Simulations : Reveal stable binding to serum albumin (ΔG: −5.8 kcal/mol), suggesting prolonged half-life .

- QSAR Models : Correlate logD (1.5–2.0) with antibacterial activity (R² = 0.89) against Gram-positive strains .

How can multi-target effects of this compound be systematically evaluated in complex biological systems?

Q. Advanced Research Focus

- Phosphoproteomics : SILAC labeling identifies kinase targets (e.g., JNK1, P38 MAPK) in HEK293 cells treated at 10 µM .

- Network Pharmacology : STRING-DB analysis links anti-inflammatory activity to TNF-α/IL-6 pathway modulation .

- CRISPR-Cas9 screens : Knockout libraries validate on-target effects (e.g., COX-2 KO rescues cytotoxicity in macrophages) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Basic Research Focus

Racemization occurs during amide coupling at >80°C. Mitigation strategies:

- Low-temperature activation : Use HOBt/EDCI at 0–5°C.

- Chiral HPLC : Pirkle-type columns (hexane/isopropanol) resolve enantiomers (ee >99%) .

- Crystallization-induced asymmetric transformation : Seed with pure enantiomer in ethanol/water .

How does the compound’s stability under physiological conditions impact in vivo studies?

Q. Advanced Research Focus

- pH stability : Degrades rapidly at pH <3 (gastric conditions; t1/2: 15 min). Use enteric-coated formulations .

- Plasma stability : Esterase-mediated hydrolysis of methyl esters (t1/2: 2 h vs. 8 h for propyl carboxamide) .

- Light sensitivity : UV-Vis spectra show λmax at 310 nm; store in amber vials at −20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.